molecular formula C9H4ClNS B1424931 5-Chloro-1-benzothiophene-2-carbonitrile CAS No. 23622-24-4

5-Chloro-1-benzothiophene-2-carbonitrile

Cat. No. B1424931
CAS RN: 23622-24-4
M. Wt: 193.65 g/mol
InChI Key: LEIZUMNQYDLPMJ-UHFFFAOYSA-N
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Description

“5-Chloro-1-benzothiophene-2-carbonitrile” is a chemical compound with the molecular formula C9H4ClNS . It has an average mass of 193.653 Da and a monoisotopic mass of 192.975296 Da .


Molecular Structure Analysis

The molecular structure of “5-Chloro-1-benzothiophene-2-carbonitrile” consists of a benzothiophene ring with a chlorine atom at the 5th position and a carbonitrile group at the 2nd position .


Physical And Chemical Properties Analysis

“5-Chloro-1-benzothiophene-2-carbonitrile” is a solid substance . It has a melting point of 130 - 132 degrees Celsius .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent Synthesis

5-Chloro-1-benzothiophene-2-carbonitrile: is explored in pharmacology for synthesizing potential therapeutic agents. Its structure is a key scaffold in the development of molecules with diverse biological activities. For instance, benzothiophene derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial properties . This compound could serve as a precursor in designing novel drugs with improved efficacy and reduced side effects.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic chemistry, 5-Chloro-1-benzothiophene-2-carbonitrile is a valuable intermediate for constructing complex heterocyclic compounds. Its reactive nitrile group allows for various modifications, making it a versatile building block for synthesizing thiophene derivatives, which are crucial in creating biologically active molecules .

Material Science: Organic Semiconductor Development

The benzothiophene core of 5-Chloro-1-benzothiophene-2-carbonitrile is significant in material science, particularly in the development of organic semiconductors. Thiophene derivatives are known for their electronic properties, which are essential for fabricating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Environmental Science: Study of Pollutant Degradation

Environmental scientists may use 5-Chloro-1-benzothiophene-2-carbonitrile to study the degradation pathways of similar structured pollutants. Understanding its breakdown can help in assessing the environmental impact and developing remediation strategies for benzothiophene-based contaminants .

Biochemistry Research: Protein Interaction Studies

In biochemistry, 5-Chloro-1-benzothiophene-2-carbonitrile could be utilized to investigate protein interactions. Its incorporation into larger bioactive structures can aid in elucidating the binding mechanisms of proteins, which is fundamental in understanding cellular processes and disease pathology .

Safety and Hazards

“5-Chloro-1-benzothiophene-2-carbonitrile” is classified with the signal word “Warning” according to its Safety Data Sheet . It may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIZUMNQYDLPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679743
Record name 5-Chloro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-benzothiophene-2-carbonitrile

CAS RN

23622-24-4
Record name 5-Chloro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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